4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Science
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. globalresearchonline.net This aromatic ring system is a prominent scaffold in numerous compounds that exhibit a wide array of applications, particularly in medicinal chemistry and materials science. mdpi.com The unique electronic properties of the pyrazole ring, characterized by a six-pi electron system delocalized over the five atoms, imparts significant aromatic stability. chemicalbook.com Pyrazole and its derivatives are known to be weak bases and can exhibit tautomerism in N-unsubstituted forms. globalresearchonline.net The presence of both a pyrrole-like nitrogen (proton donor) and a pyridine-like nitrogen (proton acceptor) allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for the biological activity of many pyrazole-containing molecules. nih.gov
The versatility of the pyrazole core allows for its incorporation into a vast number of functional molecules. In the pharmaceutical industry, pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, antitumor, and antidepressant agents. nih.gov This broad spectrum of biological activity underscores the importance of the pyrazole scaffold in drug discovery and development. encyclopedia.pub
Importance of Specific Substitution Patterns on Pyrazole Ring Systems for Academic Inquiry
The chemical and biological properties of a pyrazole derivative are profoundly influenced by the nature and position of substituents on the ring. nih.gov The pyrazole ring has five potential sites for substitution: the two nitrogen atoms (N1 and N2) and the three carbon atoms (C3, C4, and C5). The specific arrangement of substituents dictates the molecule's steric and electronic properties, which in turn affects its reactivity, selectivity, and interaction with biological targets.
Rationale for Comprehensive Investigation of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole
The specific compound, this compound, presents a unique combination of structural features that warrant a thorough investigation. The trisubstituted pyrazole core with substituents at the N1, C3, and C4 positions is a common motif in biologically active molecules. The N1-ethyl group is a relatively small alkyl substituent that can enhance lipophilicity. The C3-methyl group can contribute to steric and electronic effects.
The most notable feature is the ethoxymethyl group at the C4 position. The ether linkage introduces a flexible and polar functional group that can participate in hydrogen bonding as an acceptor. This feature is often desirable in drug design for improving solubility and binding to biological targets. The specific combination of these substituents on the pyrazole ring is not widely reported, suggesting that this compound may possess novel chemical and biological properties. A comprehensive investigation of its synthesis and theoretical properties is therefore a valuable academic exercise to expand the chemical space of functionalized pyrazoles.
Scope and Objectives of Theoretical and Synthetic Studies on the Compound
The scope of this article is to conduct a detailed theoretical and synthetic study of this compound. As this compound is not extensively documented in the scientific literature, this investigation will focus on proposing a viable synthetic pathway and predicting its key physicochemical and spectroscopic properties based on established principles of pyrazole chemistry.
The primary objectives of this study are:
To propose a logical and efficient multi-step synthetic route to this compound from readily available starting materials.
To provide a theoretical characterization of the target compound, including its predicted physical properties.
To predict the characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, which will be crucial for its identification and characterization in a laboratory setting.
To create detailed data tables to present the predicted properties in a clear and accessible format.
This article aims to serve as a foundational reference for any future experimental work on this compound and similar 1,3,4-trisubstituted pyrazole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxymethyl)-1-ethyl-3-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-11-6-9(7-12-5-2)8(3)10-11/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCXJQXTLHTPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253031 | |
| Record name | 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-53-1 | |
| Record name | 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Proposed Synthesis and Predicted Properties of 4 Ethoxymethyl 1 Ethyl 3 Methyl 1h Pyrazole
A Plausible Synthetic Pathway
A plausible synthetic route to 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole can be envisioned starting from the known compound 1-ethyl-3-methyl-1H-pyrazole. This synthesis involves a three-step process: formylation of the pyrazole (B372694) ring at the C4 position, reduction of the resulting aldehyde to an alcohol, and finally, etherification to yield the target compound.
Step 1: Vilsmeier-Haack Formylation
The first step involves the formylation of 1-ethyl-3-methyl-1H-pyrazole (1 ) at the electron-rich C4 position using the Vilsmeier-Haack reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govnih.gov This reaction is a well-established method for introducing a formyl group onto various heterocyclic systems, including pyrazoles. mdpi.com The reaction would yield 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (2 ).
Step 2: Reduction of the Aldehyde
The second step is the reduction of the aldehyde group in compound 2 to a primary alcohol. This can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol. ekb.eg This transformation would produce (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol (3 ).
Step 3: Williamson Ether Synthesis
The final step is the etherification of the alcohol 3 to form the desired ethoxymethyl group. The Williamson ether synthesis is a suitable method for this purpose. masterorganicchemistry.comwikipedia.org The alcohol is first deprotonated with a base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, to yield the target compound, this compound (4 ). gold-chemistry.org
Predicted Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by comparison with similar known pyrazole derivatives.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 220-240 °C at atmospheric pressure |
| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) |
| Density | ~1.0 g/cm³ |
Post-Cyclization Functionalization of the Pyrazole Core
Predicted Spectroscopic Data
The predicted spectroscopic data for this compound are essential for its future identification.
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group on the nitrogen, the methyl group on the pyrazole ring, and the ethoxymethyl group at the C4 position.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 | s | 1H | H-5 of pyrazole ring |
| ~4.4 | s | 2H | -CH₂-O- (methoxymethyl) |
| ~4.1 | q | 2H | N-CH₂-CH₃ |
| ~3.5 | q | 2H | O-CH₂-CH₃ |
| ~2.2 | s | 3H | C₃-CH₃ |
| ~1.4 | t | 3H | N-CH₂-CH₃ |
| ~1.2 | t | 3H | O-CH₂-CH₃ |
s = singlet, t = triplet, q = quartet
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~148 | C-3 (pyrazole) |
| ~138 | C-5 (pyrazole) |
| ~115 | C-4 (pyrazole) |
| ~68 | -CH₂-O- (methoxymethyl) |
| ~66 | O-CH₂-CH₃ |
| ~45 | N-CH₂-CH₃ |
| ~15 | O-CH₂-CH₃ |
| ~14 | N-CH₂-CH₃ |
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2970-2850 | C-H stretching (aliphatic) |
| 1550-1500 | C=N and C=C stretching (pyrazole ring) |
| 1460-1430 | C-H bending |
The mass spectrum under electron impact (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
|---|---|
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 139 | [M - C₂H₅]⁺ |
| 123 | [M - OC₂H₅]⁺ |
Table of Mentioned Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
The predicted ¹H NMR spectrum would show distinct signals for each of the proton environments in the molecule. The ethyl group attached to the pyrazole (B372694) nitrogen (N1) would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from scalar coupling. The methyl group at the C3 position of the pyrazole ring would appear as a sharp singlet. The ethoxymethyl substituent at C4 would display a singlet for the pyrazole-CH₂-O- protons, a quartet for the O-CH₂- protons, and a triplet for the terminal methyl protons. The lone proton on the pyrazzole ring (H5) would appear as a singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct resonances for each carbon atom. The chemical shifts would be influenced by the electronic environment, with carbons attached to heteroatoms (N, O) appearing at lower field.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| N-CH₂-CH₃ | ~1.4 (t, 3H) | ~15 |
| N-CH₂-CH₃ | ~4.1 (q, 2H) | ~45 |
| C3-CH₃ | ~2.2 (s, 3H) | ~12 |
| C4-CH₂-O | ~4.4 (s, 2H) | ~65 |
| O-CH₂-CH₃ | ~3.5 (q, 2H) | ~68 |
| O-CH₂-CH₃ | ~1.2 (t, 3H) | ~16 |
| C5-H | ~7.4 (s, 1H) | ~130 |
| C3 | - | ~148 |
| C4 | - | ~115 |
| C5 | - | ~130 |
Note: Predicted chemical shifts are estimates based on data for similar pyrazole derivatives and may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. Key correlations would be observed between the methylene and methyl protons of the N-ethyl group, and between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the C5-H proton to the C5 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the N-ethyl group protons and the C5-H proton, helping to establish their relative orientation.
Dynamic NMR Studies for Conformational Dynamics (if applicable)
For a relatively simple and conformationally flexible molecule like this compound, significant dynamic processes observable by NMR at room temperature are not expected. The rotation around the single bonds of the ethyl and ethoxymethyl substituents is typically fast on the NMR timescale. Variable temperature NMR studies could be employed to investigate any potential restricted rotation or conformational equilibria at very low temperatures, but this is not anticipated to be a prominent feature of this molecule's behavior in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Architecture and Functional Group Analysis
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. C-H stretching vibrations from the alkyl groups and the pyrazole ring would appear in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range. A strong band corresponding to the C-O-C stretching of the ether linkage would be prominent in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of the pyrazole ring are often strong in the Raman spectrum.
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H stretching (alkyl and aromatic) | 2850 - 3100 |
| C=N / C=C stretching (pyrazole ring) | 1400 - 1600 |
| C-H bending (alkyl) | 1350 - 1470 |
| C-O-C stretching (ether) | 1050 - 1150 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₈N₂O), the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be determined and compared to the calculated value.
The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns. The molecular ion peak is expected to be reasonably intense. Common fragmentation pathways for pyrazoles involve cleavage of the substituents on the ring. For the target molecule, fragmentation could occur via:
Loss of an ethyl radical from the ethoxy group.
Loss of an ethoxy radical.
Cleavage of the N-ethyl group.
Rearrangement reactions leading to the formation of stable fragment ions.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. If a suitable single crystal of this compound could be grown, this technique would confirm the planar structure of the pyrazole ring and the precise conformation of the substituents. It would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as van der Waals interactions or weak hydrogen bonds, that govern the solid-state structure.
Computational and Theoretical Chemistry Studies
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of compounds. nih.gov For pyrazole (B372694) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G**, have shown excellent correlation with experimental spectroscopic data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is widely used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts (δ) relative to a standard, such as Tetramethylsilane (TMS). researchgate.net
For 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole, the predicted chemical shifts would reflect the unique electronic environment of each nucleus. The protons and carbons of the ethyl and methyl groups would appear in the aliphatic region, while the C-5 proton of the pyrazole ring would be found further downfield due to the influence of the aromatic heterocyclic system. The ethoxymethyl group introduces distinct signals for its methylene (B1212753) and methyl carbons and protons. Quantum mechanical calculations provide a detailed picture of these environments, leading to predicted values that are typically within 0.2-0.4 ppm for ¹H and 1-2 ppm for ¹³C of experimental values. nrel.gov
Predicted ¹H and ¹³C NMR Chemical Shifts Below is a table of theoretically predicted NMR chemical shifts for this compound, based on computational models applied to analogous structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C3-CH₃ | ~2.2 - 2.4 | ~10 - 12 |
| Pyrazole C5-H | ~7.4 - 7.6 | ~128 - 130 |
| N1-CH₂CH₃ | ~4.0 - 4.2 (quartet) | ~42 - 44 |
| N1-CH₂CH₃ | ~1.4 - 1.6 (triplet) | ~14 - 16 |
| C4-CH₂OCH₂CH₃ | ~4.4 - 4.6 (singlet) | ~65 - 67 |
| C4-CH₂OCH₂CH₃ | ~3.5 - 3.7 (quartet) | ~66 - 68 |
| C4-CH₂OCH₂CH₃ | ~1.2 - 1.4 (triplet) | ~15 - 17 |
| Pyrazole C3 | - | ~148 - 150 |
| Pyrazole C4 | - | ~110 - 112 |
| Pyrazole C5 | - | ~128 - 130 |
Vibrational Spectroscopy (FT-IR): Theoretical frequency calculations are used to predict the infrared (IR) spectrum of a molecule. derpharmachemica.com These calculations determine the normal modes of vibration and their corresponding frequencies. The computed harmonic vibrational frequencies are often scaled by an empirical factor (e.g., 0.96) to correct for anharmonicity and other systematic errors inherent in the computational method, leading to better agreement with experimental data. derpharmachemica.com
The predicted IR spectrum for this compound would feature characteristic bands for the pyrazole ring and its substituents. Key vibrations would include C-H stretching from the alkyl groups, C-N stretching within the pyrazole ring, and C-O-C stretching from the ethoxymethyl group. Pyrazole ring deformation modes are also characteristic and typically appear in the fingerprint region of the spectrum. derpharmachemica.com
Predicted Key Vibrational Frequencies The following table outlines the predicted vibrational frequencies for the key functional groups of this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch (C5-H) | ~3100 - 3150 |
| Aliphatic C-H Stretch | ~2850 - 3000 |
| C=N Stretch (Pyrazole Ring) | ~1550 - 1600 |
| C=C Stretch (Pyrazole Ring) | ~1450 - 1500 |
| C-O-C Asymmetric Stretch | ~1100 - 1150 |
| Pyrazole Ring Deformation | ~600 - 900 |
Structure-Property Relationship Studies (non-biological properties, e.g., stability, energy content)
Computational studies are instrumental in establishing relationships between a molecule's three-dimensional structure and its physical and chemical properties. researchgate.net
Molecular Stability: The stability of pyrazole derivatives is influenced by factors such as aromaticity, tautomerism, and the electronic effects of substituents. purkh.comnih.gov For this compound, the nitrogen atom at the N-1 position is substituted with an ethyl group. This substitution prevents prototropic tautomerism, a phenomenon common in N-unsubstituted pyrazoles, which lends the molecule a fixed, stable structure. nih.gov
Energy Content: The energy content of a molecule is related to its heat of formation. Heterocyclic compounds containing multiple nitrogen atoms, like pyrazoles, are often classified as "energy-rich" materials. This is because the N-N and C-N bonds within the ring can release a significant amount of energy upon decomposition to form highly stable nitrogen gas (N₂). While this compound is not designed as an energetic material, its pyrazole core contributes to a positive heat of formation, indicating a higher intrinsic energy content compared to analogous acyclic structures.
Summary of Structure-Property Relationships This table summarizes the predicted relationships between the structural features of the compound and its non-biological properties.
| Structural Feature | Influence on Property |
| N-1 Ethyl Substitution | Prevents tautomerism, leading to a single, stable isomeric form. nih.gov |
| C-3 Methyl Group | Acts as an electron-donating group, potentially increasing the basicity and stability of the pyrazole ring. nih.gov |
| C-4 Ethoxymethyl Group | Influences the electronic distribution and steric profile of the pyrazole ring, affecting intermolecular interactions. |
| Pyrazole Core | The aromatic, nitrogen-rich heterocyclic ring provides inherent thermal stability and a positive heat of formation. |
Applications in Materials Science and Inorganic Chemistry
Ligand Design for Coordination and Organometallic Chemistry
Extensive searches of chemical and materials science databases have yielded no specific instances of 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole being utilized as a ligand in the synthesis of metal complexes. Consequently, there is no information to report on the following sub-topics:
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Similarly, the use of this compound as a building block for MOFs or COFs has not been documented in the available scientific literature. Therefore, no data can be provided for the following areas of inquiry:
Incorporation into Functional Polymers and Organic Materials (non-biological):Research on the incorporation of this compound into functional polymers or other non-biological organic materials is not present in the available literature.
Due to the absence of specific research findings, data tables, or any detailed information on "this compound" for the requested applications, it is not possible to create an article that adheres to the provided outline and quality standards. While the broader class of pyrazole (B372694) compounds is known for its diverse applications in various fields of chemistry, this particular derivative appears to be unstudied or the research is not publicly accessible in these specific areas of materials science.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes for the Compound
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole , future research could focus on moving beyond traditional condensation reactions, which may require harsh conditions or produce significant waste.
Key areas of exploration include:
Catalytic Approaches: The use of transition metal catalysts, such as iron, copper, or palladium, could enable more efficient and selective syntheses. rsc.orgrsc.org Iron-catalyzed multicomponent reactions, for instance, have been shown to be effective for the synthesis of other substituted pyrazoles and could be adapted for this specific compound. rsc.orgrsc.orgresearchgate.net The use of nano-catalysts also presents a promising avenue for developing highly active and recyclable catalytic systems. pharmacognosyjournal.net
Green Solvents and Conditions: Investigating the synthesis in greener solvents, such as water or bio-derived solvents, or under solvent-free conditions, would significantly enhance the sustainability of the process. tandfonline.com Microwave-assisted synthesis is another area that could lead to faster reaction times and improved yields. pharmacognosyjournal.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for This compound would be a significant step towards its potential industrial application.
A hypothetical comparison of a traditional versus a potential sustainable synthetic route is presented in Table 1.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Traditional Batch Synthesis (Hypothetical) | Catalytic Flow Synthesis (Projected) |
|---|---|---|
| Catalyst | Strong acid or base | Recyclable solid-supported catalyst |
| Solvent | High-boiling organic solvents | Supercritical CO2 or aqueous medium |
| Temperature | High temperatures (reflux) | Optimized, localized heating |
| Reaction Time | Several hours to days | Minutes |
| Waste Generation | High, including solvent and catalyst waste | Minimal, with solvent and catalyst recycling |
| Atom Economy | Moderate | High |
Discovery of Unprecedented Reactivity and Transformation Pathways
The unique substitution pattern of This compound —with alkyl, ethoxymethyl, and ethyl groups on the pyrazole (B372694) core—suggests a rich landscape for exploring novel reactivity. Future research could uncover new transformation pathways that are not accessible with more simply substituted pyrazoles.
Potential areas of investigation include:
Functionalization of the Ethoxymethyl Group: The ether linkage in the ethoxymethyl group presents opportunities for cleavage and further functionalization, potentially leading to the introduction of new pharmacophores or reactive handles.
Metal-Catalyzed Cross-Coupling Reactions: While the pyrazole ring is generally electron-rich, the development of new catalytic systems could enable selective C-H activation and cross-coupling reactions at the C-5 position, allowing for the introduction of aryl, alkyl, or other functional groups.
Photocatalysis and Electrochemistry: These emerging techniques could unlock novel reaction pathways by accessing different reactive intermediates. For example, photocatalytic conditions might enable radical-based transformations that are not feasible under thermal conditions.
Advanced In Situ Spectroscopic Studies During Reactions
To fully understand and optimize the synthesis and reactivity of This compound , advanced in situ spectroscopic techniques will be invaluable. These methods allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction mechanisms.
Techniques that could be employed include:
In Situ Infrared (IR) and Raman Spectroscopy: To monitor the formation and consumption of key functional groups during a reaction.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about reactants, intermediates, and products as the reaction proceeds. nih.gov
In Situ X-ray Diffraction (XRD): For solid-state reactions or when solid intermediates or products are formed, this technique can provide real-time structural information. nih.gov
The data obtained from these studies would be crucial for optimizing reaction conditions and for the rational design of more efficient synthetic routes.
Development of Machine Learning and AI-Assisted Design for Pyrazole Derivatives
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. For This compound and its derivatives, ML and AI could be employed in several ways:
Predictive Modeling: ML models can be trained on existing data for other pyrazole derivatives to predict the properties of new, unsynthesized compounds. nih.goveurasianjournals.com This could include predicting reactivity, solubility, or potential for specific applications.
De Novo Design: AI algorithms can be used to design new pyrazole derivatives with desired properties. For instance, an algorithm could be tasked with designing a derivative of This compound with specific electronic or steric properties for a particular application.
Reaction Optimization: ML can be used to optimize reaction conditions by exploring a large parameter space more efficiently than traditional methods.
Table 2: AI-Assisted Design Workflow for Pyrazole Derivatives
| Step | Description |
|---|---|
| 1. Data Collection | Gather existing data on the synthesis, properties, and performance of known pyrazole derivatives. |
| 2. Model Training | Train a machine learning model on the collected data to learn the structure-property relationships. |
| 3. Property Prediction | Use the trained model to predict the properties of virtual derivatives of This compound . |
| 4. De Novo Design | Employ a generative AI model to propose new structures with optimized properties. |
| 5. Synthesis and Validation | Synthesize the most promising candidates and experimentally validate their properties. |
Expansion into New Areas of Materials Science and Catalysis
While pyrazole derivatives have been extensively studied for their biological activity, their potential in materials science and catalysis is an emerging area of research. The specific structure of This compound could make it a valuable building block for new functional materials.
Potential applications include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. This compound could be used to construct novel MOFs with interesting porous, catalytic, or photoluminescent properties.
Organic Electronics: Pyrazole-based materials have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substituents on This compound could be tuned to achieve desired electronic properties.
Catalysis: The pyrazole moiety can act as a ligand for transition metal catalysts. Derivatives of this compound could be used to develop new catalysts for a variety of organic transformations.
High-Throughput Screening for Non-Biological Functional Applications
High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for a specific property or activity. While HTS is commonly used in drug discovery, its application to materials science and other non-biological fields is growing.
For This compound and a library of its derivatives, HTS could be used to screen for a variety of functional properties, such as:
Luminescence: Identifying compounds with interesting fluorescent or phosphorescent properties for use in sensors or displays.
Catalytic Activity: Screening for catalytic activity in a specific chemical reaction.
Gas Adsorption: For porous materials derived from this compound, HTS could be used to identify materials with high selectivity for the adsorption of specific gases.
The results of such a screening campaign could rapidly identify promising candidates for further development and application.
Q & A
Q. What are the standard synthetic routes for 4-(ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, triazenylpyrazole precursors are reacted with alkynes in a THF/water mixture (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients), yielding products with ~60% efficiency . Key intermediates like ethoxymethyl-substituted pyrazoles may require Mannich reactions or alkylation steps to introduce the ethoxymethyl group .
Q. How is the compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives (e.g., pyrazole hybrids with planar triazole rings) . Infrared (IR) spectroscopy identifies functional groups like C-O (ethoxymethyl) at ~1100 cm⁻¹ .
Q. What solvents and conditions stabilize this pyrazole derivative during storage?
The compound is hygroscopic and should be stored under inert gas (N₂/Ar) at –20°C. Polar aprotic solvents (DMF, DMSO) enhance solubility, while non-polar solvents (hexane) are used for crystallization. Degradation studies suggest avoiding prolonged exposure to light or acidic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for ethoxymethyl-substituted pyrazoles?
Yield optimization involves:
- Catalyst screening : Cu(I) vs. Ru(II) catalysts for regioselective cycloadditions .
- Solvent tuning : THF/water mixtures improve solubility of hydrophobic intermediates .
- Temperature control : Reactions at 50°C reduce side products like nitroso byproducts . A comparative study showed that replacing sodium ascorbate with tris(benzyltriazolylmethyl)amine (TBTA) increased yields by 15% in analogous triazole-pyrazole hybrids .
Q. What analytical methods resolve contradictions in spectral data for pyrazole derivatives?
Discrepancies in NMR shifts (e.g., ambiguous CH₂ peaks) are resolved via:
Q. What computational tools predict the reactivity of the ethoxymethyl group?
Density Functional Theory (DFT) simulations reveal that the ethoxymethyl group’s electron-donating effect stabilizes electrophilic aromatic substitution at the pyrazole C4 position. Fukui indices identify nucleophilic attack sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to oxidation .
Q. How does the ethoxymethyl group influence biological activity?
In vitro studies on analogous compounds show that ethoxymethyl substituents enhance membrane permeability, increasing IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase isoforms CAH1 and CAH2) . However, metabolic stability decreases due to cytochrome P450-mediated O-deethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
